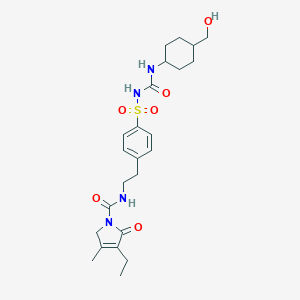

Hydroxyglimepiride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Hydroxyglimepiride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyglimepiride (M1) is the principal active metabolite of the third-generation sulfonylurea, glimepiride, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core mechanism of action of hydroxyglimepiride, primarily extrapolated from the extensive research on its parent compound, glimepiride. The document details the molecular interactions with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which constitutes the primary mechanism for stimulating insulin secretion. Furthermore, it explores the extra-pancreatic effects that contribute to its overall glucose-lowering efficacy. This guide summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Glimepiride is metabolized in the liver by the cytochrome P450 2C9 (CYP2C9) enzyme to its major active metabolite, hydroxyglimepiride (M1).[1][2] This metabolite is further metabolized by cytosolic enzymes to the inactive carboxyl derivative (M2).[1][2] Hydroxyglimepiride possesses approximately one-third of the pharmacological activity of its parent compound, glimepiride.[1][2][3] While the clinical significance of M1's glucose-lowering effect is not definitively established, its contribution to the overall therapeutic effect of glimepiride is an important consideration in pharmacotherapy.[1][3] This guide will focus on the established mechanism of action of glimepiride as a proxy to understand the molecular actions of hydroxyglimepiride.

Pancreatic Mechanism of Action: Stimulation of Insulin Secretion

The primary mechanism of action of sulfonylureas, including glimepiride and by extension hydroxyglimepiride, is the stimulation of insulin release from pancreatic β-cells.[2][4] This process is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[4][5]

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four SUR1 subunits.[6][7] In the resting state, when intracellular ATP levels are low, these channels are open, allowing potassium efflux and maintaining the cell in a hyperpolarized state.

The binding of hydroxyglimepiride to SUR1 induces a conformational change that leads to the closure of the KATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[5]

Extra-pancreatic Mechanisms of Action

In addition to stimulating insulin secretion, glimepiride exhibits extra-pancreatic effects that contribute to its glucose-lowering activity.[4][5] It is presumed that hydroxyglimepiride shares these properties, albeit with reduced potency. These effects primarily involve improving insulin sensitivity in peripheral tissues, such as muscle and fat cells.[5]

The proposed mechanisms for these extra-pancreatic actions include:

-

Increased Glucose Transporter Translocation: Glimepiride has been shown to promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose tissue, thereby enhancing glucose uptake.[4]

-

Modulation of Intracellular Signaling: Studies suggest that glimepiride may influence intracellular signaling pathways involved in glucose metabolism, potentially through the activation of glycosylphosphatidylinositol-specific phospholipase C.[5]

-

Hepatic Effects: Glimepiride may also exert effects on the liver, including a reduction in hepatic glucose production.[5]

Quantitative Data

While specific quantitative data for hydroxyglimepiride is limited in publicly available literature, the following tables summarize the known inhibitory concentrations (IC50) for the parent compound, glimepiride, on different KATP channel isoforms. This data provides a benchmark for the expected, though lesser, activity of hydroxyglimepiride.

Table 1: Inhibitory Concentration (IC50) of Glimepiride on Recombinant KATP Channels

| KATP Channel Subunits | SUR Subunit | IC50 (High-Affinity Site) | Reference |

| Kir6.2/SUR1 | Pancreatic β-cell | 3.0 nM | [6] |

| Kir6.2/SUR2A | Cardiac Muscle | 5.4 nM | [6] |

| Kir6.2/SUR2B | Smooth Muscle | 7.3 nM | [6] |

Table 2: Pharmacokinetic Parameters of Glimepiride and its Metabolites

| Parameter | Glimepiride | Hydroxyglimepiride (M1) | Carboxyglimepiride (M2) | Reference |

| Pharmacological Activity | Active | Active (~1/3 of Glimepiride) | Inactive | [1][2][3] |

| Metabolism | Hepatic (CYP2C9) | Further metabolism by cytosolic enzymes | - | [1][2][3] |

| Elimination Half-life | 5-8 hours | 3-6 hours | - | [1] |

| Excretion | ~60% in urine, ~40% in feces (as metabolites) | Predominant metabolite in urine and feces | Excreted in urine and feces | [2][3] |

Experimental Protocols

The characterization of sulfonylurea activity, including that of hydroxyglimepiride, relies on a variety of in vitro and in vivo experimental techniques. The following are generalized protocols for key experiments.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

Methodology:

-

Cell Preparation: Culture cells expressing the KATP channel of interest (e.g., pancreatic β-cell lines or recombinant expression systems like HEK293 or Xenopus oocytes).

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Seal Formation: A high-resistance "gigaohm" seal is formed between the micropipette tip and the cell membrane.

-

Configuration: The membrane patch can be ruptured to achieve the "whole-cell" configuration for measuring macroscopic currents, or excised for "inside-out" or "outside-out" patch recordings to study single-channel kinetics.

-

Recording: A baseline current is recorded. Hydroxyglimepiride is then perfused at varying concentrations, and the resulting inhibition of the KATP current is measured.

-

Analysis: The data is used to construct a dose-response curve and determine the IC50 value.

Insulin Secretion Assay

This assay directly measures the primary pharmacological effect of hydroxyglimepiride.

Methodology:

-

Islet Isolation or Cell Culture: Isolate pancreatic islets from animal models or use insulin-secreting cell lines (e.g., INS-1, MIN6).

-

Pre-incubation: The cells or islets are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.

-

Stimulation: The cells are then incubated with a buffer containing various concentrations of hydroxyglimepiride, with or without a stimulating concentration of glucose.

-

Sample Collection: The supernatant is collected after a defined incubation period.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

-

Data Analysis: The amount of insulin secreted is normalized to the total protein or DNA content of the cells/islets.

Conclusion

Hydroxyglimepiride, the active metabolite of glimepiride, is understood to exert its hypoglycemic effect through the same fundamental mechanism as its parent compound: the closure of ATP-sensitive potassium channels in pancreatic β-cells, leading to insulin secretion. It is also presumed to share glimepiride's beneficial extra-pancreatic effects on insulin sensitivity. While quantitative data specifically characterizing the potency of hydroxyglimepiride is not widely available, it is established to be approximately one-third as active as glimepiride. Further research is warranted to fully elucidate the specific binding kinetics and the clinical contribution of hydroxyglimepiride to the overall therapeutic profile of glimepiride. The experimental frameworks outlined in this guide provide a basis for such future investigations.

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glimepiride - Wikipedia [en.wikipedia.org]

- 3. centaurpharma.com [centaurpharma.com]

- 4. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and History of Hydroxyglimepiride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of Hydroxyglimepiride, a primary active metabolite of the second-generation sulfonylurea, Glimepiride. While not a directly discovered therapeutic agent itself, the story of Hydroxyglimepiride is intrinsically linked to the development and clinical understanding of its parent drug, a cornerstone in the management of type 2 diabetes mellitus. This document will delve into the historical context of Glimepiride's development, the subsequent elucidation of its metabolic pathways leading to Hydroxyglimepiride, and the analytical methods used to characterize it.

Introduction: The Dawn of Second-Generation Sulfonylureas

The journey to understanding Hydroxyglimepiride begins with its parent compound, Glimepiride. Patented in 1979 and approved for medical use in 1995, Glimepiride emerged as a potent second-generation sulfonylurea for the treatment of type 2 diabetes.[1] Unlike its predecessors, it offered the advantage of a lower risk of hypoglycemia and less weight gain.[2] The primary mechanism of action for Glimepiride, like other sulfonylureas, involves stimulating the release of insulin from pancreatic β-cells.[1][2]

The development of Glimepiride was a significant step forward in oral antidiabetic therapy, providing a once-daily dosing regimen and a favorable safety profile. However, a comprehensive understanding of its fate within the human body was crucial for optimizing its therapeutic use and ensuring patient safety. This necessity paved the way for the discovery of its metabolites, with Hydroxyglimepiride being of primary importance.

The Discovery of Hydroxyglimepiride: Unraveling the Metabolic Pathway

Hydroxyglimepiride is not a product of direct synthesis for therapeutic use but rather the result of oxidative biotransformation of Glimepiride in the liver.[1] Its formal "discovery" was a part of the extensive pharmacokinetic and metabolism studies conducted on Glimepiride during its preclinical and clinical development.

The metabolism of Glimepiride is a two-step process. First, Glimepiride is metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme to form Hydroxyglimepiride, also known as the M1 metabolite.[1] This metabolite retains approximately one-third of the pharmacological activity of the parent compound, although the clinical significance of this activity is still a subject of discussion.[1] Subsequently, Hydroxyglimepiride is further metabolized by cytosolic enzymes to a carboxyl derivative, the M2 metabolite, which is inactive.

Experimental Protocols for Metabolite Identification

The identification and characterization of Hydroxyglimepiride relied on a combination of in vitro and in vivo studies, utilizing sophisticated analytical techniques.

2.1.1. In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes responsible for Glimepiride metabolism.

-

Methodology:

-

Incubation: Glimepiride is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.

-

Cofactors: The incubation mixture is fortified with necessary cofactors for enzymatic activity, such as NADPH.

-

Time-Course Analysis: Samples are collected at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

-

Enzyme Inhibition: Specific inhibitors of various CYP450 isoforms are used to pinpoint the primary enzyme responsible for the metabolism (in this case, CYP2C9).

-

Analysis: The samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.

-

2.1.2. In Vivo Pharmacokinetic Studies

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Glimepiride and its metabolites in humans.

-

Methodology:

-

Drug Administration: A single oral dose of radiolabeled Glimepiride (e.g., ¹⁴C-labeled) is administered to healthy volunteers.

-

Sample Collection: Blood, urine, and feces samples are collected at predetermined time intervals.

-

Sample Processing: Plasma and urine samples are processed to extract the drug and its metabolites.

-

Analysis: The extracts are analyzed using a combination of techniques:

-

Liquid Scintillation Counting: To quantify the total radioactivity in each sample.

-

HPLC-Radiodetector: To separate and quantify the parent drug and its radioactive metabolites.

-

LC-MS/MS: To identify the chemical structures of the metabolites.

-

-

Quantitative Data Summary

The following tables summarize the key quantitative data related to Glimepiride and its primary metabolite, Hydroxyglimepiride.

| Parameter | Glimepiride | Hydroxyglimepiride (M1) | Reference |

| Pharmacological Activity | High | Approx. 1/3 of Glimepiride | [1] |

| Primary Metabolizing Enzyme | CYP2C9 | Cytosolic Enzymes | [1] |

| Parameter | Value | Reference |

| Glimepiride Bioavailability | Complete | [1] |

| Glimepiride Plasma Protein Binding | >99.5% | [1] |

| Glimepiride Time to Peak Concentration | 2-3 hours | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Glimepiride and a typical experimental workflow for metabolite identification.

References

Hydroxyglimepiride: An In-Depth Technical Guide to the Active Metabolite of Glimepiride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells.[2] However, the biotransformation of glimepiride in the liver results in the formation of metabolites that contribute to its overall pharmacological profile. This technical guide provides a comprehensive overview of the principal active metabolite of glimepiride, hydroxyglimepiride (M1), intended for researchers, scientists, and professionals in drug development.

Glimepiride undergoes extensive hepatic metabolism to an active hydroxy metabolite (M1) and subsequently to an inactive carboxy metabolite (M2).[3] The primary enzyme responsible for the formation of hydroxyglimepiride is Cytochrome P450 2C9 (CYP2C9).[3][4] This initial metabolic step is crucial as hydroxyglimepiride exhibits approximately one-third of the hypoglycemic activity of the parent compound, glimepiride, and therefore plays a role in the overall glucose-lowering effect.[5] This guide will delve into the quantitative aspects of hydroxyglimepiride's pharmacokinetics and pharmacodynamics, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.

Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of glimepiride and its active metabolite, hydroxyglimepiride.

Table 1: Pharmacokinetic Properties of Glimepiride and Hydroxyglimepiride (M1)

| Parameter | Glimepiride | Hydroxyglimepiride (M1) | Reference |

| Bioavailability | ~100% | - | [6] |

| Time to Peak (Tmax) | 2-3 hours | - | [6] |

| Volume of Distribution (Vd) | 8.8 L | - | [6] |

| Protein Binding | >99.5% | - | [6] |

| Elimination Half-Life (t½) | 5-9 hours | 3-6 hours | [5][6] |

| Metabolism | Hepatic (via CYP2C9 to M1) | Further metabolism to M2 | [3][6] |

| Excretion | Urine (~60%) and Feces (~40%) | Predominantly in urine | [3][6] |

Table 2: Pharmacodynamic Effects of Hydroxyglimepiride (M1)

| Parameter | Effect of Hydroxyglimepiride (1.5 mg IV) | Reference |

| Minimum Serum Glucose Concentration (Cmin) | 12% decrease compared to placebo | [7] |

| Average Serum Glucose Concentration (Cavg 0-4h) | 9% decrease compared to placebo | [7] |

| Maximum Serum C-peptide Concentration (Cmax) | 7% increase compared to placebo | [7] |

| Average Serum C-peptide Concentration (Cavg 0-4h) | 7% increase compared to placebo | [7] |

| Serum Insulin Concentration (Cmax and Cavg 0-4h) | 4% increase (not statistically significant) | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of hydroxyglimepiride.

Protocol 1: In Vivo Pharmacokinetic Study of Hydroxyglimepiride in Humans

This protocol is based on a single-blind, randomized, placebo-controlled, cross-over study design.[7]

1. Subject Recruitment:

- Enroll healthy male volunteers (typically 12 subjects).

- Conduct a thorough physical examination, electrocardiogram (ECG), and laboratory tests to ensure normal health status.

- Obtain informed consent from all participants.

2. Study Design:

- Employ a randomized, cross-over design with a washout period of at least one week between treatments.

- Administer a single intravenous (IV) injection of hydroxyglimepiride (e.g., 1.5 mg) or a placebo.

3. Sample Collection:

- Collect blood samples at predefined intervals for up to 24 hours post-administration.

- Collect urine samples for up to 48 hours post-administration.

4. Sample Analysis:

- Determine serum and urine concentrations of hydroxyglimepiride and its downstream metabolite (carboxyglimepiride) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

- Measure serum glucose, insulin, and C-peptide concentrations at each time point.

5. Data Analysis:

- Calculate pharmacokinetic parameters for hydroxyglimepiride (e.g., AUC, Cmax, t½, clearance).

- Statistically compare the pharmacodynamic parameters (glucose, insulin, C-peptide levels) between the hydroxyglimepiride and placebo groups.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Glimepiride and its Metabolites

This protocol provides a general framework for the analysis of glimepiride and its metabolites in biological matrices.

1. Instrumentation:

- Utilize an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or mass spectrometer).

2. Chromatographic Conditions:

- Column: A reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm particle size) is commonly used.

- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer with an adjusted pH). The exact ratio will need to be optimized.[8]

- Flow Rate: Typically around 1.0 mL/min.[8]

- Column Temperature: Maintained at a constant temperature (e.g., 30°C).

- Detection: UV detection at a wavelength of approximately 228 nm.[8]

3. Sample Preparation:

- Standard Solutions: Prepare stock solutions of glimepiride, hydroxyglimepiride, and carboxyglimepiride in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.

- Biological Samples (Plasma/Serum): Perform a protein precipitation step by adding a solvent like acetonitrile. Centrifuge the samples and collect the supernatant. An optional liquid-liquid extraction or solid-phase extraction step can be included for cleaner samples.

- Filtration: Filter all samples and standards through a 0.45 µm filter before injection into the HPLC system.

4. Data Analysis:

- Generate a calibration curve by plotting the peak area versus the concentration of the standards.

- Determine the concentration of the analytes in the biological samples by interpolating their peak areas from the calibration curve.

Visualizations

Metabolic Pathway of Glimepiride

Caption: Metabolic conversion of glimepiride to its metabolites.

Experimental Workflow for an In Vivo Pharmacokinetic Study

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medicine.com [medicine.com]

- 7. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A digital twin of glimepiride for personalized and stratified diabetes treatment [frontiersin.org]

In Vitro Biological Activity of Hydroxyglimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyglimepiride is the principal active metabolite of Glimepiride, a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. Following oral administration, Glimepiride is rapidly and completely metabolized in the liver by the cytochrome P450 2C9 (CYP2C9) enzyme to its major active metabolite, Hydroxyglimepiride (M1). This metabolite is further metabolized to a carboxyl derivative (M2), which is considered inactive. While it is generally accepted that Hydroxyglimepiride possesses approximately one-third of the hypoglycemic activity of its parent compound, Glimepiride, specific in vitro quantitative data for Hydroxyglimepiride is limited in publicly available literature. This technical guide provides a comprehensive overview of the known in vitro biological activities of Hydroxyglimepiride, with comparative data for Glimepiride where available, to support further research and drug development efforts.

Data Presentation: In Vitro Efficacy

The primary mechanism of action for sulfonylureas, including Glimepiride and its active metabolite Hydroxyglimepiride, is the stimulation of insulin secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane. While direct quantitative data for Hydroxyglimepiride is scarce, the following table summarizes the in vitro potency of the parent drug, Glimepiride, on various KATP channel subtypes. This data provides a valuable reference for understanding the potential activity of Hydroxyglimepiride.

| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference |

| Glimepiride | KATP Channel (Kir6.2/SUR1) | Electrophysiology | Recombinant | 3.0 ± 0.5 nM (high-affinity) | [1][2] |

| Glimepiride | KATP Channel (Kir6.2/SUR2A) | Electrophysiology | Recombinant | 5.4 nM (high-affinity) | [1][2] |

| Glimepiride | KATP Channel (Kir6.2/SUR2B) | Electrophysiology | Recombinant | 7.3 nM (high-affinity) | [1][2] |

Signaling Pathways

The insulinotropic action of Hydroxyglimepiride, similar to other sulfonylureas, is initiated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel on pancreatic β-cells. This interaction leads to a cascade of events culminating in insulin exocytosis.

Beyond its primary role in insulin secretion, Glimepiride has been shown to exhibit extrapancreatic effects, including a mild agonistic activity on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This activity may contribute to improved insulin sensitivity. While specific data for Hydroxyglimepiride is lacking, it is plausible that it shares this characteristic with its parent compound.

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the biological activity of Hydroxyglimepiride are provided below.

Insulin Secretion Assay from Pancreatic β-Cell Line (e.g., INS-1)

This assay quantifies the ability of a compound to stimulate insulin release from pancreatic β-cells.

Methodology:

-

Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, HEPES, penicillin-streptomycin, and β-mercaptoethanol.

-

Seeding: Cells are seeded into 24-well plates and cultured until they reach 80-90% confluency.

-

Pre-incubation: The cell monolayer is washed twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose and then pre-incubated in the same buffer for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

-

Stimulation: The pre-incubation buffer is removed, and cells are incubated for 1-2 hours with KRBB containing 16.7 mM glucose and various concentrations of Hydroxyglimepiride. A positive control (e.g., Glimepiride) and a vehicle control are included.

-

Sample Collection: The supernatant is collected and centrifuged to remove any cellular debris.

-

Quantification: Insulin concentration in the supernatant is determined using a commercially available insulin ELISA kit.

-

Data Analysis: Insulin secretion is normalized to the total protein content of the cell lysate from each well. The results are expressed as fold-change relative to the vehicle control.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of a compound on the uptake of glucose into adipocytes, a key process in maintaining glucose homeostasis.

Methodology:

-

Cell Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate into mature adipocytes over a period of 8-12 days using a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium to establish a basal state.

-

Incubation with Compound: Cells are then incubated with various concentrations of Hydroxyglimepiride or a control compound for a specified period (e.g., 30-60 minutes).

-

Glucose Uptake: Radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog is added to the medium, and the cells are incubated for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

-

Washing: The uptake is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular glucose.

-

Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter, or fluorescence is measured using a plate reader.

-

Data Analysis: Glucose uptake is normalized to the total protein content and expressed as a percentage of the control.

Adipocyte Differentiation Assay

This assay assesses the potential of a compound to promote the differentiation of preadipocytes into mature adipocytes.

Methodology:

-

Cell Seeding: 3T3-L1 preadipocytes are seeded in multi-well plates and grown to confluence.

-

Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, IBMX) and the test compound (Hydroxyglimepiride) at various concentrations.

-

Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the test compound. The medium is replenished every 2-3 days.

-

Assessment of Differentiation: After 8-10 days, the extent of adipocyte differentiation is assessed by:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured.

-

Gene Expression Analysis: The expression of adipogenic marker genes, such as PPARγ, CCAAT/enhancer-binding protein α (C/EBPα), and fatty acid-binding protein 4 (aP2), can be quantified by RT-qPCR.

-

Protein Analysis: The protein levels of adipogenic markers can be assessed by Western blotting.

-

Conclusion

Hydroxyglimepiride, the primary active metabolite of Glimepiride, plays a significant role in the glucose-lowering effects of the parent drug. Its primary in vitro biological activity is the stimulation of insulin secretion from pancreatic β-cells via inhibition of KATP channels. While direct quantitative in vitro data for Hydroxyglimepiride is limited, the available information on Glimepiride provides a strong foundation for understanding its mechanism of action. Further research is warranted to precisely quantify the in vitro potency of Hydroxyglimepiride in various cellular assays and to explore its potential extrapancreatic effects, such as its interaction with PPARγ and its influence on adipocyte biology. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more complete understanding of the pharmacological profile of this important metabolite.

References

An In-depth Technical Guide on the Metabolism of Glimepiride to Hydroxyglimepiride by CYP2C9

Introduction

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells. The clinical efficacy and safety of glimepiride are significantly influenced by its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, the enzyme CYP2C9 is responsible for the initial and rate-limiting step in glimepiride's metabolism, converting it to its active metabolite, hydroxyglimepiride.[1][2][3]

The gene encoding CYP2C9 is highly polymorphic, leading to the expression of enzymes with varying catalytic activities.[4] These genetic variations are a major source of inter-individual differences in glimepiride's pharmacokinetics and pharmacodynamics, which can affect both glycemic control and the risk of adverse effects, such as hypoglycemia.[5][6] This technical guide provides a comprehensive overview of the CYP2C9-mediated metabolism of glimepiride to hydroxyglimepiride, intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Glimepiride

Glimepiride undergoes a two-step oxidative biotransformation in the liver. The initial step is the hydroxylation of the methyl group on the cyclohexyl ring of glimepiride, which is catalyzed almost exclusively by CYP2C9, to form the active metabolite M1 (hydroxyglimepiride).[2][3] This metabolite possesses approximately one-third of the hypoglycemic activity of the parent drug.[3] Subsequently, M1 is further oxidized by cytosolic enzymes to the inactive carboxylic acid derivative, M2 (carboxyglimepiride).[2][3] Approximately 60% of the metabolites are excreted in the urine, predominantly as M1, and the remainder in the feces.[1]

The Role of CYP2C9 and its Genetic Polymorphisms

CYP2C9 is a key enzyme in the metabolism of numerous clinically important drugs, including sulfonylureas.[4] The gene for CYP2C9 is known to have several single nucleotide polymorphisms (SNPs) that result in alleles with reduced or deficient enzymatic activity. The two most common and clinically significant variant alleles are CYP2C92 and CYP2C93.[4] Individuals carrying these variant alleles, particularly the CYP2C9*3 allele, are classified as intermediate or poor metabolizers.[5][6]

In these individuals, the reduced function of the CYP2C9 enzyme leads to a decreased rate of glimepiride hydroxylation. This impairment in metabolism results in a higher plasma concentration and prolonged half-life of the parent drug, which can lead to an exaggerated hypoglycemic response and an increased risk of adverse events.[5][6][7]

Quantitative Data

The following tables summarize key quantitative data regarding the impact of CYP2C9 on glimepiride metabolism.

Table 1: In Vitro Enzyme Kinetics of Glimepiride Hydroxylation

| Parameter | Value | Enzyme Source | Reference |

| Km (μM) | 28.90 ± 2.97 | Human Liver Microsomes | [8] |

| Vmax (μmol/min/mg protein) | 0.559 ± 0.017 | Human Liver Microsomes | [8] |

| Km (μM) | 29.411 ± 1.25 | Human Liver Microsomes (Lineweaver-Burk) | [8] |

| Vmax (μmol/min/mg protein) | 0.571 ± 0.020 | Human Liver Microsomes (Lineweaver-Burk) | [8] |

Table 2: Pharmacokinetic Parameters of Glimepiride in Individuals with Different CYP2C9 Genotypes

| Parameter | CYP2C91/1 | CYP2C91/3 | Fold Change (1/3 vs 1/1) | Reference |

| AUC (ng·h/mL) | Varies by study (baseline) | ~2.5-fold higher | 2.5 | [5] |

| AUC (ng·h/mL) | Varies by study (baseline) | ~2.7-fold higher | 2.7 | [9] |

| AUC (ng·h/mL) | Varies by study (baseline) | ~4-fold higher | 4.0 | [10][11] |

| Cmax (ng/mL) | 184.6 | 270.5 | 1.47 | [10] |

| Apparent Oral Clearance (CL/F) (mL/min) | 63 | 22.5 | 0.36 | [10] |

| Apparent Oral Clearance (CL/F) | Higher (baseline) | 1.6-fold lower | 0.625 | [7] |

Table 3: Pharmacokinetic Profile of Glimepiride and its Metabolites After a Single Oral 2-mg Dose

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Glimepiride | 114.3 ± 32.5 | 2.3 ± 0.8 | 682.4 ± 155.8 | [12] |

| Hydroxyglimepiride (M1) | 48.7 ± 15.7 | 3.9 ± 1.3 | 433.9 ± 117.8 | [12] |

| Carboxyglimepiride (M2) | 59.9 ± 16.9 | 8.3 ± 2.4 | 800.0 ± 223.7 | [12] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Glimepiride using Human Liver Microsomes

This protocol outlines a general procedure for determining the kinetic parameters of glimepiride hydroxylation.

1. Materials and Reagents:

-

Pooled human liver microsomes (HLMs)

-

Glimepiride standard

-

Hydroxyglimepiride (M1) standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, MgCl₂, and HLMs.

-

Add varying concentrations of glimepiride (e.g., 0-100 μM) to the tubes.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined linear time (e.g., 30 minutes).[13]

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the tubes to pellet the protein.

-

Transfer the supernatant for analysis.

3. Sample Analysis:

-

Quantify the concentration of hydroxyglimepiride in the supernatant using a validated LC-MS/MS method.[12]

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vivo Pharmacokinetic Study of Glimepiride

This protocol describes a typical design for a clinical study investigating the effect of CYP2C9 genotype on glimepiride pharmacokinetics.

1. Study Design:

-

An open-label, single-dose, parallel-group study.

-

Recruit healthy volunteers with predetermined CYP2C9 genotypes (e.g., 1/1, 1/3, 3/3).

2. Subject Enrollment:

-

Obtain informed consent from all participants.

-

Screen subjects for inclusion and exclusion criteria (e.g., age, health status, concurrent medications).

-

Perform CYP2C9 genotyping on all potential subjects.

3. Drug Administration and Sampling:

-

Administer a single oral dose of glimepiride (e.g., 2 mg) to fasting subjects.[14]

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

-

Measure the concentrations of glimepiride and its metabolites (M1 and M2) in plasma samples using a validated LC-MS/MS method.[12][15]

5. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for each subject using non-compartmental analysis.

-

Compare the pharmacokinetic parameters between the different CYP2C9 genotype groups.

Protocol 3: CYP2C9 Genotyping

This protocol provides a general outline for identifying CYP2C9 alleles.

1. DNA Extraction:

-

Extract genomic DNA from whole blood or buccal swabs collected from study participants.

2. Genotyping Method:

-

Use a validated method such as allele-specific real-time polymerase chain reaction (RT-PCR) to detect the single nucleotide polymorphisms (SNPs) that define the CYP2C92 and CYP2C93 alleles.[16]

-

Alternative methods include PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) or direct DNA sequencing.

3. Data Interpretation:

-

Based on the presence or absence of the specific SNPs, assign the genotype for each subject (e.g., 1/1, 1/2, 1/3, 2/2, 2/3, 3/3).

Workflow for a Pharmacogenetic Study of Drug Metabolism

The following diagram illustrates a typical workflow for a study investigating the influence of genetic polymorphisms on drug metabolism.

Conclusion

The metabolism of glimepiride to hydroxyglimepiride is a critical determinant of its therapeutic effect and is primarily mediated by the polymorphic enzyme CYP2C9. A comprehensive understanding of this metabolic pathway, including the impact of genetic variations in CYP2C9, is essential for the rational use of glimepiride. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to optimize diabetes therapy and advance the principles of personalized medicine. Further research into the pharmacokinetics of hydroxyglimepiride in different populations and the clinical implications of other less common CYP2C9 variants will continue to refine our understanding and improve patient outcomes.

References

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glimepiride - Wikipedia [en.wikipedia.org]

- 3. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recommendations for Clinical CYP2C9 Genotyping Allele Selection: A Joint Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PK-DB [pk-db.com]

- 6. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jptcp.com [jptcp.com]

- 9. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride-A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. iosrjournals.org [iosrjournals.org]

- 16. labcorp.com [labcorp.com]

Structural Elucidation of Hydroxyglimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of hydroxyglimepiride, the primary active metabolite of the anti-diabetic drug glimepiride. While detailed experimental data for hydroxyglimepiride is not extensively published, this document outlines the established analytical techniques and predicted spectroscopic characteristics based on the known structure of the parent compound. The guide covers the metabolic pathway, hypothetical synthesis, and the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography in confirming the molecular structure of this critical metabolite. All experimental protocols provided are illustrative and based on established chemical principles and published methods for analogous compounds.

Introduction

Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Upon administration, glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C9.[1][2][3] This biotransformation results in the formation of two major metabolites: the active hydroxyglimepiride (M1) and the inactive carboxyglimepiride (M2). The hydroxylation of the cyclohexyl methyl group to form hydroxyglimepiride is the initial and rate-limiting step in its metabolism. Understanding the precise chemical structure of hydroxyglimepiride is paramount for comprehending its pharmacological activity, potential drug-drug interactions, and for the development of new chemical entities with improved metabolic profiles.

Metabolic Pathway

The metabolic conversion of glimepiride to hydroxyglimepiride is a critical step in its mechanism of action and subsequent elimination. The reaction is a regio- and stereospecific hydroxylation of the methyl group on the cyclohexyl ring.

References

Preliminary Efficacy of Hydroxyglimepiride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its therapeutic action is primarily mediated through the stimulation of insulin secretion from pancreatic β-cells. Following oral administration, glimepiride undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, into two main metabolites: a pharmacologically active hydroxy metabolite, Hydroxyglimepiride (M1), and a subsequent inactive carboxyl metabolite (M2).[1][2][3][4][5] This technical guide provides an in-depth analysis of the preliminary efficacy studies on Hydroxyglimepiride, its mechanism of action, and the experimental protocols used for its evaluation.

Metabolism and Pharmacokinetics

Glimepiride is completely absorbed after oral administration and is entirely metabolized through oxidative biotransformation.[2][4] The initial and rate-limiting step is the hydroxylation of the cyclohexyl methyl group, catalyzed by CYP2C9, to form Hydroxyglimepiride (M1).[1][4][6] M1 is then further metabolized by cytosolic enzymes to the inactive M2 metabolite.[1][2] While glimepiride itself is not excreted in the urine or feces, its metabolites, M1 and M2, are the primary forms recovered.[1][4] Animal models have suggested that Hydroxyglimepiride possesses approximately one-third of the pharmacological activity of the parent compound, glimepiride.[1][2][4]

Efficacy and Pharmacodynamics

Preliminary studies in humans have confirmed the pharmacological activity of Hydroxyglimepiride. A randomized, single-blind, placebo-controlled, cross-over study in healthy male volunteers demonstrated its hypoglycemic and insulin-secreting effects.

Quantitative Efficacy Data

The following table summarizes the key pharmacodynamic effects observed in human subjects following intravenous administration of Hydroxyglimepiride.

| Parameter | Hydroxyglimepiride (1.5 mg IV) | Placebo | % Change vs. Placebo | Statistical Significance |

| Minimum Serum Glucose (Cmin) | - | - | ↓ 12% | p ≤ 0.05 |

| Average Serum Glucose (Cavg 0-4h) | - | - | ↓ 9% | p ≤ 0.05 |

| Maximum Serum C-peptide (Cmax) | - | - | ↑ 7% | p ≤ 0.05 |

| Average Serum C-peptide (Cavg 0-4h) | - | - | ↑ 7% | p ≤ 0.05 |

| Serum Insulin (Cmax and Cavg 0-4h) | - | - | ↑ 4% | Not Significant |

Data from a study involving 12 healthy male volunteers.[7]

Mechanism of Action

The primary mechanism of action for Hydroxyglimepiride, similar to its parent compound glimepiride, involves the modulation of pancreatic β-cell function to stimulate insulin release.

Pancreatic Effects: Insulin Secretion

Hydroxyglimepiride acts as an insulin secretagogue by binding to and blocking the ATP-sensitive potassium channels (K-ATP channels) on the plasma membrane of pancreatic β-cells.[1][3][8] These channels are a complex of two proteins: the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit, to which sulfonylureas bind.[8][9] The binding of Hydroxyglimepiride to SUR1 leads to the closure of the K-ATP channel. This inhibition of potassium efflux causes depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, resulting in increased insulin secretion into the bloodstream.[8]

Figure 1: Pancreatic Signaling Pathway of Hydroxyglimepiride.

Extrapancreatic Effects

In addition to its pancreatic actions, glimepiride has been shown to have extrapancreatic effects, which are likely shared by its active metabolite, Hydroxyglimepiride. These effects include enhancing insulin sensitivity in peripheral tissues such as muscle and fat.[3][8] This is thought to occur through the promotion of the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates glucose uptake from the blood.[8][10]

Experimental Protocols

Human Pharmacodynamic Study

Objective: To assess the pharmacokinetic and pharmacodynamic effects of Hydroxyglimepiride in humans.[7]

Study Design: A single-blind, randomized, cross-over study.[7]

Participants: 12 healthy male volunteers.[7]

Intervention: A single intravenous injection of 1.5 mg of Hydroxyglimepiride or a placebo.[7]

Sample Collection:

-

Blood samples were collected for up to 24 hours post-administration.[7]

-

Urine samples were collected for up to 48 hours post-administration.[7]

Analytes Measured: Serum glucose, C-peptide, and insulin concentrations.[7]

Figure 2: Workflow for the Human Pharmacodynamic Study.

In Vivo Animal Efficacy Model

Objective: To evaluate the effects of glimepiride on insulin action in peripheral tissues.[11]

Model: Normal and streptozotocin-induced diabetic rats.[11]

Technique: Euglycemic clamp procedure.[11]

Intervention: Oral administration of glimepiride (0.1 mg/kg/day) or saline for 2 weeks. In diabetic rats, glimepiride was also tested in combination with insulin.[11]

Primary Endpoint: Metabolic clearance rates of glucose (MCR) during submaximal and maximal hyperinsulinemia.[11]

In Vitro Analytical Method

Objective: To simultaneously determine the concentrations of glimepiride, Hydroxyglimepiride (M1), and the inactive M2 metabolite in human plasma.[5]

Technique: Liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS).[5]

Sample Preparation: Simple protein precipitation with acetonitrile.[5]

Chromatography: Reversed-phase CN column with a mobile phase of 10 mM ammonium acetate aqueous solution and acetonitrile (1:1, v/v).[5]

Application: Used to measure plasma concentrations after a single oral 2-mg dose of glimepiride in human volunteers.[5]

Conclusion and Future Directions

Preliminary studies clearly indicate that Hydroxyglimepiride (M1) is a pharmacologically active metabolite of glimepiride, contributing to the overall glucose-lowering effect of the parent drug. Human studies have quantified its ability to decrease serum glucose and increase C-peptide levels. The mechanism of action is consistent with that of sulfonylureas, primarily through the blockade of K-ATP channels in pancreatic β-cells.

Further research is warranted to fully elucidate the efficacy and safety profile of Hydroxyglimepiride as a potential therapeutic agent in its own right. This should include more extensive dose-ranging studies, characterization of its binding affinity to the sulfonylurea receptor, and a more detailed investigation into its extrapancreatic effects on insulin sensitivity. A deeper understanding of the pharmacokinetics and pharmacodynamics of Hydroxyglimepiride will be crucial for optimizing diabetes therapy and for the development of new and improved treatments.

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glimepiride - Wikipedia [en.wikipedia.org]

- 3. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 9. glimepiride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of glimepiride on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyglimepiride: A Technical Overview of its Role in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic effect is primarily attributed to the stimulation of insulin secretion from pancreatic β-cells. Following oral administration, glimepiride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2C9 (CYP2C9) enzyme, leading to the formation of its principal active metabolite, hydroxyglimepiride (M1). This document provides a comprehensive technical guide on the role of hydroxyglimepiride in glucose metabolism, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to support further research and development in this area. While it is generally accepted that hydroxyglimepiride possesses approximately one-third of the hypoglycemic activity of its parent compound, its precise contribution to the overall glucose-lowering effect of glimepiride remains an area of active investigation.

Pancreatic Effects: Insulin Secretion

The primary mechanism of action for both glimepiride and its active metabolite, hydroxyglimepiride, is the stimulation of insulin release from the pancreatic β-cells.[1][2] This is achieved through their interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[3]

Signaling Pathway of Insulin Secretion

The binding of sulfonylureas to SUR1 leads to the closure of the KATP channel, which depolarizes the cell membrane. This depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

Figure 1: Signaling pathway of hydroxyglimepiride-induced insulin secretion.

Quantitative Data on Insulinotropic Activity

While direct comparative studies on the insulinotropic potency of hydroxyglimepiride versus glimepiride are limited, the available literature suggests that hydroxyglimepiride retains a significant portion of the activity of the parent compound. It has been reported to possess about one-third of the pharmacological activity of glimepiride.[1][4]

| Compound | Receptor Subtype | Reported IC50/Ki | Experimental System |

| Glimepiride | SUR1 | 3.0 nM (IC50) | Macroscopic KATP currents in Xenopus oocytes |

| Glimepiride | SUR1 | 0.7 - 6.8 nM (Ki) | [3H]-glimepiride binding to β-cell membranes |

Experimental Protocol: Static Insulin Secretion from Isolated Pancreatic Islets

This protocol outlines a method to assess the insulin secretagogue activity of hydroxyglimepiride.

1. Islet Isolation:

-

Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas, followed by purification using a density gradient.

2. Islet Culture and Pre-incubation:

-

Isolated islets are cultured overnight in RPMI-1640 medium.

-

Prior to the experiment, islets are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

3. Stimulation:

-

Batches of islets (e.g., 10 islets per well in a 24-well plate) are incubated for 1 hour in KRB buffer containing:

-

Low glucose (2.8 mM) as a negative control.

-

High glucose (e.g., 16.7 mM) as a positive control.

-

Low glucose + varying concentrations of hydroxyglimepiride.

-

Low glucose + varying concentrations of glimepiride for comparison.

-

4. Sample Collection and Analysis:

-

The supernatant from each well is collected to measure secreted insulin.

-

The islets are lysed to measure intracellular insulin content.

-

Insulin concentrations are determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

5. Data Analysis:

-

Insulin secretion is expressed as a percentage of total insulin content (secreted + intracellular).

-

Dose-response curves are generated to determine the EC50 values for hydroxyglimepiride and glimepiride.

Figure 2: Experimental workflow for static insulin secretion assay.

Extrapancreatic Effects: Peripheral Glucose Uptake

Beyond its effects on insulin secretion, glimepiride, and by extension hydroxyglimepiride, is thought to have extrapancreatic effects that contribute to its glucose-lowering activity.[5][6] These effects are primarily related to improving insulin sensitivity in peripheral tissues, such as skeletal muscle and adipose tissue.[3]

Signaling Pathway of Glucose Uptake

The primary mechanism for increased glucose uptake in muscle and fat cells is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. While the precise molecular mechanisms by which glimepiride and its metabolites influence this process are not fully elucidated, it is believed to enhance insulin-mediated signaling pathways.

Figure 3: Proposed mechanism of hydroxyglimepiride on glucose uptake.

Quantitative Data on Glucose Uptake

Direct quantitative data comparing the effects of hydroxyglimepiride and glimepiride on glucose uptake in cell-based assays are scarce in the literature. In vitro studies with glimepiride have shown that it is more potent than glibenclamide in stimulating lipogenesis and glycogenesis.[5]

Experimental Protocol: 2-NBDG Glucose Uptake Assay in L6 Myotubes

This protocol describes a common method to measure glucose uptake in a skeletal muscle cell line.

1. Cell Culture and Differentiation:

-

L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and 10% fetal bovine serum.

-

To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum.

2. Serum Starvation and Treatment:

-

Differentiated L6 myotubes are serum-starved for 4-6 hours in serum-free DMEM.

-

Cells are then treated with varying concentrations of hydroxyglimepiride or glimepiride in Krebs-Ringer-Hepes (KRH) buffer for a specified period (e.g., 1 hour).

-

A vehicle control and an insulin-stimulated positive control (e.g., 100 nM insulin for 30 minutes) are included.

3. Glucose Uptake Measurement:

-

The treatment buffer is removed, and cells are incubated with KRH buffer containing the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) for 10-30 minutes.

-

The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

4. Quantification:

-

Cells are lysed, and the fluorescence of the cell lysate is measured using a fluorescence plate reader.

-

A parallel set of wells is used to determine the total protein concentration for normalization.

5. Data Analysis:

-

Glucose uptake is expressed as fluorescence intensity per milligram of protein.

-

The fold increase in glucose uptake over the basal (vehicle control) is calculated for each condition.

Figure 4: Experimental workflow for 2-NBDG glucose uptake assay.

Hepatic Glucose Metabolism

Glimepiride has been suggested to modestly reduce hepatic glucose production.[3] This effect is thought to be mediated by an increase in the intracellular concentration of fructose-2,6-bisphosphate, which in turn inhibits gluconeogenesis. The specific contribution of hydroxyglimepiride to this effect has not been extensively studied.

Conclusion and Future Directions

Hydroxyglimepiride is a pharmacologically active metabolite of glimepiride that plays a role in the overall glucose-lowering effect of the parent drug. Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells, with potential contributions from extrapancreatic effects on peripheral glucose uptake. While it is generally accepted that hydroxyglimepiride has approximately one-third of the activity of glimepiride, there is a notable lack of direct, quantitative comparative studies in the published literature.

For a more complete understanding of the role of hydroxyglimepiride in glucose metabolism, future research should focus on:

-

Direct comparative binding studies: Determining the binding affinity (Ki) of hydroxyglimepiride for the SUR1 receptor in direct comparison to glimepiride using radioligand binding assays.

-

Quantitative insulin secretion assays: Establishing the dose-response relationship and EC50 values for both hydroxyglimepiride and glimepiride in stimulating insulin secretion from isolated pancreatic islets or β-cell lines.

-

Comparative glucose uptake studies: Quantifying the effects of hydroxyglimepiride and glimepiride on glucose uptake in insulin-sensitive cell lines, such as L6 myotubes and 3T3-L1 adipocytes, to determine their relative potencies in enhancing peripheral glucose disposal.

Such studies will provide a more precise understanding of the pharmacological profile of hydroxyglimepiride and its clinical significance in the management of type 2 diabetes.

References

- 1. Regulation of immunoreactive-insulin release from a rat cell line (RINm5F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellosaurus cell line RIN-m5F (CVCL_0501) [cellosaurus.org]

- 3. (Open Access) [Glimepiride (Amaryl): a review of its pharmacological and clinical profile]. (2001) | Katsuhiro Bando | 5 Citations [scispace.com]

- 4. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Hydroxyglimepiride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyglimepiride (M1) is the primary active metabolite of Glimepiride, a second-generation sulfonylurea drug widely used in the treatment of type 2 diabetes mellitus. Glimepiride is metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to form Hydroxyglimepiride, which retains approximately one-third of the pharmacological activity of the parent compound.[1] This active metabolite is further metabolized by cytosolic enzymes to the inactive carboxyl derivative, M2.[1] Given its pharmacological activity, the accurate and sensitive detection of Hydroxyglimepiride in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.

These application notes provide detailed protocols and a summary of quantitative data for the analytical detection of Hydroxyglimepiride using modern chromatographic and mass spectrometric techniques. The methodologies described are applicable for the analysis of Hydroxyglimepiride in human plasma and are based on established and validated bioanalytical methods.

Metabolic Pathway of Glimepiride

Glimepiride undergoes a two-step metabolic conversion. The initial and rate-limiting step is the oxidation of the methyl group on the cyclohexyl ring, catalyzed by CYP2C9, to form the active metabolite, Hydroxyglimepiride (M1). Subsequently, Hydroxyglimepiride is further oxidized to the inactive metabolite, Glimepiride-M2.

Metabolic pathway of Glimepiride to its metabolites.

Analytical Methods for Hydroxyglimepiride Detection

Several advanced analytical techniques are employed for the sensitive and selective quantification of Hydroxyglimepiride in biological samples. The most common and reliable methods are based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

-

High-Performance Liquid Chromatography (HPLC): This technique is used to separate Hydroxyglimepiride from the parent drug, other metabolites, and endogenous plasma components. Reversed-phase chromatography is typically the method of choice.

-

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes smaller particle size columns to achieve faster analysis times and higher resolution compared to conventional HPLC.

-

Tandem Mass Spectrometry (MS/MS): This detection technique offers high selectivity and sensitivity. It involves the selection of a specific precursor ion of the analyte, its fragmentation, and the detection of a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Hydroxyglimepiride (M1) and its parent drug, Glimepiride, using a validated LC-MS/MS method. This data is essential for the design and validation of bioanalytical studies.

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Glimepiride | 1 | 1 - 100 | < 10 | < 10 | ± 5.40 |

| Hydroxyglimepiride (M1) | 1 | 1 - 100 | < 10 | < 10 | ± 6.00 |

| Glimepiride-M2 | 2 | 2 - 200 | < 10 | < 10 | ± 7.50 |

Data is compiled from a validated LC-MS/MS method for the simultaneous determination of glimepiride and its metabolites in human plasma.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Sample Preparation: Protein Precipitation

This is a simple and rapid method for extracting the analytes from plasma.

Protein precipitation workflow for plasma samples.

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 300 µL of acetonitrile containing the internal standard (IS), such as a deuterated analog of Glimepiride.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tube at 10,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Hydroxyglimepiride.

Workflow for LC-MS/MS analysis of Hydroxyglimepiride.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glimepiride: The precursor to product ion transition is typically m/z 491.2 → 352.2.

-

Hydroxyglimepiride (M1): The precursor ion will have a mass-to-charge ratio of m/z 507.2 (M+H)+ due to the addition of a hydroxyl group. A common product ion would result from the cleavage of the sulfonylurea bond, similar to the parent drug. A likely transition is m/z 507.2 → 368.2 . Note: These transitions should be optimized on the specific mass spectrometer being used.

-

Internal Standard (e.g., Glimepiride-d8): m/z 499.2 → 360.2.

-

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the accurate and precise quantification of Hydroxyglimepiride in biological matrices. The use of LC-MS/MS with a simple protein precipitation sample preparation method offers a sensitive, selective, and high-throughput approach suitable for demanding research and drug development applications. Proper method validation in accordance with regulatory guidelines is essential to ensure the reliability of the generated data.

References

Application Notes & Protocols: HPLC-UV Method for Hydroxyglimepiride Quantification

These application notes provide a comprehensive overview and a detailed protocol for the quantification of hydroxyglimepiride, a primary metabolite of the anti-diabetic drug glimepiride, using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Glimepiride is a widely prescribed sulfonylurea drug for the management of type 2 diabetes mellitus. It is extensively metabolized in the body, primarily by cytochrome P450 2C9 (CYP2C9), to its active metabolite, hydroxyglimepiride (M1).[1][2] This metabolite is further oxidized to a carboxyl derivative (M2).[1][2] Accurate quantification of hydroxyglimepiride is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The HPLC-UV method described herein offers a reliable and accessible approach for this purpose.

Principle of the Method

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate hydroxyglimepiride from other components in the sample matrix. The separation is achieved on a C18 or C8 stationary phase with a mobile phase typically consisting of an aqueous buffer and an organic modifier. The eluting compound is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, which is generally around 228 nm.[3][4][5][6] Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of a series of calibration standards with known concentrations.

Experimental Protocols

-

Hydroxyglimepiride reference standard

-

Glimepiride and other potential metabolites (for specificity testing)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate or Ammonium acetate (for buffer preparation)

-

Orthophosphoric acid or formic acid (for pH adjustment)

-

Ultrapure water

-

Biological matrix (e.g., human plasma) for validation studies

-

Extraction solvents (e.g., ethyl acetate, diethyl ether)[7]

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes typical chromatographic conditions.

| Parameter | Recommended Conditions |

| HPLC Column | C18 (e.g., 150 x 4.6 mm, 5 µm) or C8[3][8] |

| Mobile Phase | Acetonitrile and phosphate or acetate buffer (e.g., 50:50 v/v) with pH adjusted to 4.0[3][5][8] |

| Flow Rate | 1.0 mL/min[3][5][9] |

| Injection Volume | 20 µL[3] |

| Column Temperature | 35 °C[3] |

| Detection Wavelength | 228 nm[3][4][5][10] |

-

Stock Solution: Accurately weigh and dissolve the hydroxyglimepiride reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-100 µg/mL).[5][11]

-

Calibration Curve: Inject each working standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[5][9]

For the analysis of hydroxyglimepiride in biological fluids, a sample clean-up step is necessary to remove interfering substances.

-

Protein Precipitation: Add a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins.[1][2]

-

Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent (e.g., a mixture of ethyl acetate and diethyl ether).[7] Vortex and centrifuge to separate the layers. The organic layer containing the analyte is then evaporated and the residue is reconstituted in the mobile phase.[7]

-

Solid-Phase Extraction (SPE): This technique can also be employed for a cleaner sample extract.

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][11]

-

Accuracy: The closeness of the test results to the true value, often determined through recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[5]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][12]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][12]

-

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[8]

Data Presentation

The following tables summarize typical quantitative data for an HPLC-UV method for hydroxyglimepiride quantification.

Table 1: Chromatographic Performance

| Parameter | Typical Value |

| Retention Time (min) | Varies based on exact conditions |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

Table 2: Method Validation Parameters

| Parameter | Typical Specification/Value |

| Linearity Range (µg/mL) | 20 - 120[5][11] |

| Correlation Coefficient (r²) | ≥ 0.999[9] |

| Accuracy (% Recovery) | 98 - 102%[5] |